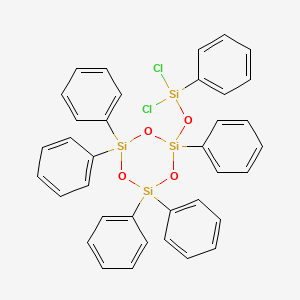
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound. It features a unique structure with multiple phenyl groups and silicon-oxygen bonds, making it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of dichlorophenylsilane with a precursor containing the trioxatrisilinane framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. This could include distillation, recrystallization, or chromatography to separate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorophenylsilane moiety to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium alkoxides or amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research into its use as a component in medical devices or as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The silicon-oxygen bonds can participate in hydrogen bonding or coordination with metal ions, influencing the compound’s reactivity and stability. The phenyl groups can also engage in π-π interactions, affecting the compound’s physical properties and behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A strong oxidizing agent used in various organic reactions.
Phenyltrichlorosilane: Another organosilicon compound with similar reactivity but different structural features.
Uniqueness
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its trioxatrisilinane framework and multiple phenyl groups, which confer distinct chemical and physical properties
Biological Activity
The compound 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane is a siloxane derivative with potential applications in various fields including medicinal chemistry and materials science. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C30H30Cl2O3Si3
- Molecular Weight : 570.77 g/mol
- CAS Number : 12965166
The compound features a complex siloxane framework with dichloro(phenyl)silyl and multiple phenyl groups contributing to its unique properties.
Anticancer Properties
Research indicates that siloxane compounds can exhibit anticancer properties through various mechanisms. The biological activity of this compound has been investigated in several studies:
- Mechanism of Action : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact pathways involved remain under investigation.
- Cell Lines Tested : Notable studies have utilized prostate cancer (PC-3) and breast cancer (MCF-7) cell lines to assess the compound's efficacy. Results indicated significant cytotoxic effects at varying concentrations.
Cytotoxicity Studies
A series of cytotoxicity assays demonstrated that the compound exhibits dose-dependent effects on cancer cells. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest and JNK pathway activation |
Case Study 1: Prostate Cancer Cells
A study published in Cancer Research evaluated the effects of the compound on PC-3 cells. The researchers found that treatment with the compound resulted in:
- Significant reduction in cell viability.
- Induction of apoptosis as confirmed by flow cytometry.
Case Study 2: Breast Cancer Cells
In another study focusing on MCF-7 cells:
- The compound was shown to inhibit proliferation significantly.
- Western blot analysis revealed increased levels of pro-apoptotic markers.
Properties
CAS No. |
247180-40-1 |
|---|---|
Molecular Formula |
C36H30Cl2O4Si4 |
Molecular Weight |
709.9 g/mol |
IUPAC Name |
dichloro-[(2,4,4,6,6-pentakis-phenyl-1,3,5,2,4,6-trioxatrisilinan-2-yl)oxy]-phenylsilane |
InChI |
InChI=1S/C36H30Cl2O4Si4/c37-45(38,35-27-15-5-16-28-35)42-46(36-29-17-6-18-30-36)40-43(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-44(41-46,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
InChI Key |
LZYJLTYPBXHDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















